molecular formula C14H10ClF2NOS B2938946 2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2415504-15-1

2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B2938946
CAS No.: 2415504-15-1
M. Wt: 313.75
InChI Key: AFQQZGYAMZRIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a chlorinated and fluorinated benzoyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions One common method involves the initial formation of the thieno[3,2-c]pyridine core through cyclization reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-5-(3,4-difluorobenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine lies in its fused ring system and the presence of both chlorinated and fluorinated groups. This combination of features gives it distinct chemical properties and makes it valuable for various applications in research and industry .

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NOS/c15-13-6-9-7-18(4-3-12(9)20-13)14(19)8-1-2-10(16)11(17)5-8/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQQZGYAMZRIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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